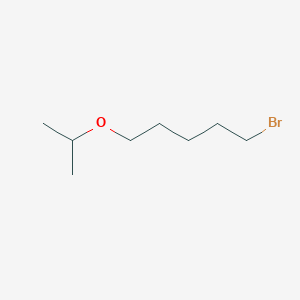
3-(3,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of an oxirane ring, a nitrile group, and a dimethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 3,5-dimethylbenzaldehyde with a suitable epoxidizing agent, followed by the introduction of a nitrile group. One common method includes the use of peracids or hydrogen peroxide in the presence of a catalyst to form the oxirane ring. The nitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-(3,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted oxiranes or nitriles.
科学的研究の応用
3-(3,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides and nitriles.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(3,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(3,5-Dimethylphenyl)-2-oxirane-2-carbonitrile: Similar structure but lacks the methyl group on the oxirane ring.
3-(3,5-Dimethylphenyl)-3-methyloxirane: Similar structure but lacks the nitrile group.
3-(3,5-Dimethylphenyl)-3-methyloxirane-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(3,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile is unique due to the combination of its oxirane ring, nitrile group, and dimethylphenyl substituent
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
3-(3,5-dimethylphenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-8-4-9(2)6-10(5-8)12(3)11(7-13)14-12/h4-6,11H,1-3H3 |
InChIキー |
MVMLRBPKDYHKDM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2(C(O2)C#N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13193871.png)
![2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13193876.png)
![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)

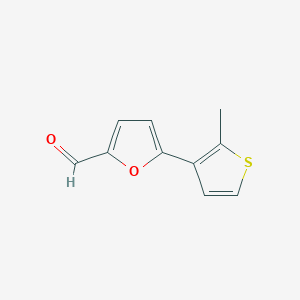
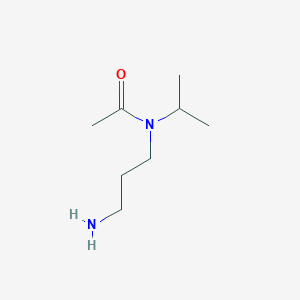
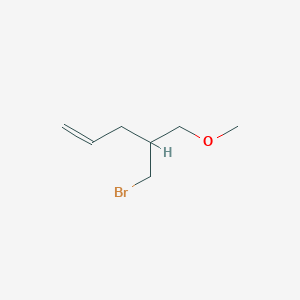
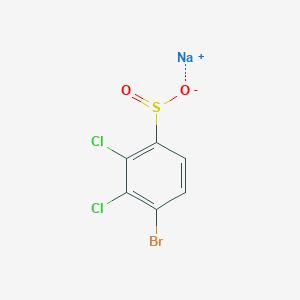


![2-(2-Chloroethyl)bicyclo[2.2.1]heptane](/img/structure/B13193926.png)
![3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13193930.png)
